(E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide
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Overview
Description
(E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide is an organic compound characterized by its complex structure, which includes a furan ring, a thiophene ring, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan and thiophene intermediates, followed by their coupling through an acrylamide linkage.
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Preparation of Intermediates
Furan Intermediate: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Thiophene Intermediate: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.
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Coupling Reaction
- The furan and thiophene intermediates are then coupled using acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme active sites or receptor binding domains.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can engage in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-N-(2-methoxyethyl)acrylamide: Lacks the thiophene ring, which may affect its reactivity and binding properties.
(E)-3-(thiophen-2-yl)-N-(2-methoxy-2-(5-methylfuran-2-yl)ethyl)acrylamide: Contains a furan ring substituted at a different position, potentially altering its chemical behavior.
(E)-3-(furan-2-yl)-N-(2-hydroxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide: The methoxy group is replaced with a hydroxy group, which can change its solubility and reactivity.
Uniqueness
(E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-11-5-7-14(20-11)13(18-2)10-16-15(17)8-6-12-4-3-9-19-12/h3-9,13H,10H2,1-2H3,(H,16,17)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLGLYFWSVVPAN-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C=CC2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C(CNC(=O)/C=C/C2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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